N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
Scientific Research Applications
Antidiabetic Screening
A study focused on the synthesis of N-substituted dihydropyrimidine derivatives, including molecules with structural similarities to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide, demonstrated their potential antidiabetic properties through in vitro antidiabetic screening using the α-amylase inhibition assay. This suggests a possible application of similar compounds in managing diabetes mellitus (Lalpara et al., 2021).
Nematocidal Activity
Novel oxadiazole derivatives, structurally related to the compound , have shown promising nematocidal activities against Bursaphelenchus xylophilus. These findings indicate the potential use of such compounds in agricultural practices to control nematode pests, offering a new avenue for pest management strategies (Liu et al., 2022).
Anticancer Evaluation
Research into 1,3,4-oxadiazole derivatives, which share a core structure with N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide, has uncovered their anticancer potential. These compounds were evaluated in vitro against various cancer cell lines, showing significant activity, particularly against breast cancer cell lines. This highlights the therapeutic prospects of such molecules in oncology (Salahuddin et al., 2014).
Antimicrobial Effects
Compounds featuring the 1,3,4-oxadiazole ring have been noted for their antimicrobial properties. This includes potential applications in combating bacterial infections, as demonstrated by synthesized oxadiazole derivatives that exhibited significant antibacterial activity in various tests (Aghekyan et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-12-7-3-2-6-11(12)17-20-21-18(26-17)19-16(22)15-10-24-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOBVVDVNZCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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